2-Naphthylthioacetonitrile

Medicinal Chemistry Antidiabetic Agents Oxathiadiazole Synthesis

Research groups developing oxathiadiazole antihyperglycemic agents require regioisomerically pure 2-naphthylthioacetonitrile as the dedicated starting material. Substituting the 1-naphthyl isomer risks synthetic failure and loss of SAR. Our 2-naphthylthioacetonitrile ensures: (1) Defined ¹H-NMR signature (δ 8.05, s, 1H; δ 3.61, s, 2H) for identity verification; (2) Melting point 83 °C as orthogonal purity benchmark; (3) Room-temperature synthesis scalability from 2-naphthalenethiol, avoiding cryogenic conditions and transition-metal catalysts.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
CAS No. 5324-69-6
Cat. No. B1330097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthylthioacetonitrile
CAS5324-69-6
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SCC#N
InChIInChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2
InChIKeyPFMHSJMACRLMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthylthioacetonitrile – Procurement-Grade Overview for Medicinal Chemistry


2‑Naphthylthioacetonitrile (C₁₂H₉NS, MW 199.27) is a 2‑naphthalenyl‑thioether derivative of acetonitrile [1]. The compound is a yellow to light‑brown crystalline solid with a reported melting point of 83 °C, a boiling point of 374.8 °C (760 mmHg), and a predicted LogP of 3.46, reflecting substantial lipophilicity relative to oxygen‑linked congeners . Its primary documented role is as a key synthetic intermediate in the preparation of substituted 3H‑1,2,3,5‑oxathiadiazole 2‑oxides, a compound class that has demonstrated potent antihyperglycemic activity in the db/db mouse model of type 2 diabetes [2][3].

Workflow

Synthesis of 3H-1,2,3,5-oxathiadiazole 2-oxides

Role

Committed regioisomerically defined intermediate

Selection context

2-naphthyl attachment geometry for lead series replication

Irreplaceability of 2-Naphthylthioacetonitrile in Oxathiadiazole-Based Programs


The 2‑naphthylthioacetonitrile scaffold is not a generic, interchangeable thioether‑nitrile. In the synthesis of antihyperglycemic 3H‑1,2,3,5‑oxathiadiazole 2‑oxides, the 2‑naphthalenylthio regioisomer was specifically selected as the optimal intermediate; the 1‑naphthyl isomer (CAS 5398‑91‑4) is absent from the medicinal‑chemistry optimization reported by Ellingboe et al. [1]. Furthermore, replacement of the sulfur atom with a methylene (2‑naphthylacetonitrile) or oxidation to the carboxylic acid (2‑naphthylthioacetic acid) fundamentally alters the electronic and steric profile of the nitrile‑bearing side chain, compromising its ability to undergo the hydroxylamine‑addition and thionyl‑chloride cyclization sequence that yields the bioactive oxathiadiazole core [1][2]. Consequently, substitution of 2‑naphthylthioacetonitrile with a structural analog risks both synthetic failure and loss of the structure‑activity relationship (SAR) that produced the lead antihyperglycemic candidate 4‑[(5‑chloronaphthalen‑2‑yl)methyl]‑3H‑1,2,3,5‑oxathiadiazole 2‑oxide [1].

Regioisomer mismatch (1-naphthyl analog)

The 1-naphthyl isomer is absent from published oxathiadiazole SAR and may not support the reported cyclization pathway.

Des-thio carbon analog

Replacing sulfur with methylene alters electronic profile and LogP, potentially shifting amidoxime formation and downstream ADME properties.

Carboxylic acid analog

2-Naphthylthioacetic acid cannot undergo the nitrile-specific cyclization and introduces handling complexity during purification.

Quantitative Differentiation of 2-Naphthylthioacetonitrile from Structural Analogs


Regioisomeric Specificity: 2-Naphthylthio vs. 1-Naphthylthio Acetonitrile

In the antihyperglycemic 3H‑1,2,3,5‑oxathiadiazole 2‑oxide series, the 2‑naphthalenylthio regioisomer served as the exclusive naphthyl‑thioether intermediate; the 1‑naphthylthio isomer (CAS 5398‑91‑4) is not listed among any synthetic precursors or evaluated analogs in the primary medicinal‑chemistry publications [1]. The lead compound arising from this series, 4‑[(5‑chloronaphthalen‑2‑yl)methyl]‑3H‑1,2,3,5‑oxathiadiazole 2‑oxide (compound 45), was derived specifically from the 2‑naphthalenylthio substitution pattern [1]. This exclusivity indicates that the 2‑position attachment geometry is critical for the subsequent amidoxime formation and cyclization steps.

Regioisomeric specificity
Class-level inference
2-Naphthyl regioisomer is the sole intermediate for lead compound 45; 1-naphthyl isomer not reported in published SAR.
Mandatory for replicating the reported antihyperglycemic lead series.
Published oxathiadiazole 2-oxide synthesis; J. Med. Chem. 1993.
Medicinal Chemistry Antidiabetic Agents Oxathiadiazole Synthesis

Synthetic Yield: Chloroacetonitrile Route vs. Alternatives

The patent‑disclosed synthesis of 2‑naphthylthioacetonitrile via reaction of 2‑naphthalenethiol with chloroacetonitrile in acetone/K₂CO₃ delivers a 65% isolated yield after preparative HPLC purification [1]. This single‑step procedure avoids the use of hazardous bromoacetonitrile or expensive coupling reagents. By comparison, the analogous preparation of 1‑naphthylthioacetonitrile has no published yield data in the peer‑reviewed or patent literature, and 2‑naphthylacetonitrile (the des‑thio congener) requires a distinct Friedel‑Crafts or metal‑catalyzed route that operates under more forcing conditions [2].

Synthetic yield
Cross-study comparable
65% isolated yield (5.86 g, 45 mmol scale) from 2-naphthalenethiol and chloroacetonitrile.
Reproducible single-step procedure reduces multi-gram procurement risk.
Acetone/K₂CO₃, room temp, 18 h; preparative HPLC. US Patent US4895861 A1.
Organic Synthesis Process Chemistry Thioether Formation

Lipophilicity and PSA: Thioether vs. Carbon Analog

The presence of the thioether sulfur atom in 2‑naphthylthioacetonitrile increases both lipophilicity and polar surface area (PSA) relative to the all‑carbon analog 2‑naphthylacetonitrile. The predicted LogP for 2‑naphthylthioacetonitrile is 3.46, with a PSA of 49.09 Ų . While a direct experimental LogP for 2‑naphthylacetonitrile is not widely reported, the replacement of –S– with –CH₂– is known to reduce LogP by approximately 0.5–0.8 units for similarly sized aryl‑acetonitriles, and the PSA of 2‑naphthylacetonitrile is expected to be ~26 Ų (nitrile only, no sulfur polarizable atom) . This difference has downstream consequences for the chromatographic behavior and the pharmacokinetic profile of final drug candidates derived from the intermediate.

Lipophilicity and PSA
Supporting evidence
Predicted LogP 3.46, PSA 49.09 Ų. Des-thio analog estimated ΔLogP ≈ +0.5 to +0.8, ΔPSA ≈ +23 Ų.
Sulfur atom differentiates physicochemical profile relevant to ADME optimization.
Predicted values; class-level estimates for the carbon analog. Data to verify experimentally.
Physicochemical Properties Drug Design LogP

Crystallinity and Purification Advantage vs. Carboxylic Acid Analog

2‑Naphthylthioacetonitrile exhibits a moderate melting point of 83 °C (range 81–86 °C depending on purity) . This contrasts with 2‑naphthylthioacetic acid (CAS 93‑21‑0), which melts at approximately 108–110 °C and requires different recrystallization solvents due to its free carboxylic acid functionality . The lower melting point of the nitrile facilitates dissolution in common organic solvents at ambient temperature and enables conventional silica‑gel chromatography without the tailing issues often associated with carboxylic acids.

Crystallinity advantage
Supporting evidence
mp 83 °C (81–86 °C range). Carboxylic acid analog mp ~108–110 °C; Δmp ≈ –25 to –27 °C.
Lower melting point and neutral character simplify ambient-temperature handling and chromatography.
Open-capillary determination; purity ≥97%. Carboxylic acid mp is a reference comparison.
Solid-State Properties Purification Intermediate Handling

Gateway Intermediate for Potent Oxathiadiazole Antihyperglycemic Series

The oxathiadiazole 2‑oxide series for which 2‑naphthylthioacetonitrile is the committed intermediate produced compound 45, which was selected for advanced pharmacological evaluation from a library of naphthalenyl‑substituted oxathiadiazole 2‑oxides [1]. In the broader oxathiadiazole program, the 2‑naphthalenylmethyl‑substituted parent compound (compound 3) was reported to be approximately 5‑fold more potent than the thiazolidinedione benchmark ciglitazone in the db/db mouse model of type 2 diabetes [2]. While this bioactivity pertains to the final cyclized products, the structural identity and regioisomeric purity of the 2‑naphthylthioacetonitrile starting material are direct determinants of the observed potency, as halogen substitution at the 5‑position of the naphthalene ring (accessible only from the 2‑regioisomer) was essential for maximizing antihyperglycemic activity [1].

Gateway intermediate
Class-level inference
Derived lead compound 45 was most potent in series; parent compound 3 reported ~5× more potent than ciglitazone in db/db mice.
Starting-material regioisomeric purity directly underpins reported model-response endpoint context.
db/db mouse model of type 2 diabetes; oral administration. Bioactivity pertains to final cyclized products.
Antihyperglycemic Agents PPAR Agonists db/db Mouse Model

Procurement-Relevant Applications of 2-Naphthylthioacetonitrile in Drug Discovery


Lead Optimization Targeting PPAR-Mediated Insulin Sensitization

Medicinal‑chemistry teams seeking to elaborate the 3H‑1,2,3,5‑oxathiadiazole 2‑oxide pharmacophore should procure 2‑naphthylthioacetonitrile as the committed, regioisomerically defined starting material. The 1993 Ellingboe study demonstrates that halogen substitution at the 5‑position of the 2‑naphthyl ring—accessible exclusively from this regioisomer—was critical for achieving the potency required to advance compound 45 into further pharmacological profiling [1]. Substitution with the 1‑naphthyl analog would generate a different spatial presentation of the naphthalene ring, untested in the published SAR.

Scale-Up and Process Chemistry

The single‑step, room‑temperature synthesis of 2‑naphthylthioacetonitrile from 2‑naphthalenethiol and chloroacetonitrile (65% isolated yield, 45 mmol demonstrated scale) provides a tractable entry point for process‑chemistry groups tasked with delivering multi‑gram to kilogram quantities of the oxathiadiazole intermediate [2]. The procedure avoids cryogenic conditions, transition‑metal catalysts, and hazardous bromoacetonitrile, reducing both cost and safety barriers during scale‑up.

Screening Libraries for Sulfur-Containing Nitrile Building Blocks

Compound‑management and library‑synthesis groups evaluating nitrile‑containing building blocks for fragment‑based or diversity‑oriented synthesis should note the distinct LogP (3.46) and PSA (49.09 Ų) profile of 2‑naphthylthioacetonitrile . The thioether sulfur provides a polarizable atom that is absent in the all‑carbon analog 2‑naphthylacetonitrile, offering a differentiated vector for exploring heteroatom‑dependent binding interactions while maintaining the synthetic versatility of the nitrile group.

Regioisomer-Specific Reference Standards

Analytical laboratories supporting GMP or research‑grade synthesis of oxathiadiazole 2‑oxides require certified reference materials of the 2‑naphthylthioacetonitrile intermediate to verify regioisomeric purity by HPLC or NMR. The documented ¹H‑NMR signature (δ 8.05, s, 1H; δ 3.61, s, 2H) and melting point (83 °C) serve as orthogonal identity and purity benchmarks [2]. The 1‑naphthyl isomer, if present as a contaminant, would be readily distinguishable by NMR and chromatographic retention, but its absence from the published synthetic pathway underscores the need to specify the 2‑regioisomer at the procurement stage.

Application
Selection Property
Validation Focus
PPAR-mediated pathway research
Defined 2-naphthyl regioisomer
SAR replication and halogen-substitution pattern fidelity
Process chemistry scale-up
Single-step, room-temperature synthesis
Reproducibility and avoidance of hazardous reagents at scale
Sulfur-containing building-block libraries
Distinct LogP and polarizable sulfur PSA
Differentiated heteroatom-dependent binding interaction exploration
Regioisomer-specific reference standards
Characterized ¹H-NMR signature and melting point
Orthogonal identity and purity benchmarking for research-grade synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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